2-Methylnonan-1-amine
Overview
Description
2-Methylnonan-1-amine is a chemical compound with the IUPAC name 2-methyl-1-nonanamine . It has a molecular weight of 157.3 and is typically in liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a long carbon chain with an amine group attached. The InChI code for this compound is 1S/C10H23N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9,11H2,1-2H3 .
Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Additionally, amines can be converted into alkenes by an elimination reaction .
Scientific Research Applications
Expedient Synthesis of N-Alkylamines
Research highlights the development of efficient methods for synthesizing N-alkylamines, including N-methyl- and N-alkylamines, which are crucial in the production of fine chemicals and pharmaceuticals. One study outlines a reductive amination process using cobalt oxide nanoparticles, showcasing a cost-effective approach to synthesizing various N-alkylamines and derivatives (Senthamarai et al., 2018).
Computational Studies of Cathinones
Another study focuses on the structural and computational analysis of cathinones, offering insights into the molecular structures and electronic properties of these compounds. This research could be relevant for understanding the interactions and reactivity of similar amines (Nycz et al., 2011).
Conducting Polymer Research
Investigations into conducting polymers, such as poly(2-methyl-5-amino-1,4-naphthoquinone) (PMANQ), reveal the complex interactions within polymer matrices and their redox properties. Such studies contribute to advancing materials science, particularly in the development of new conducting polymers (Pham et al., 2004).
Transition Metal Catalyzed Hydrosilylation for Amine Synthesis
Research also encompasses the synthesis of amines through transition metal-catalyzed hydrosilylation, highlighting innovative methods for creating amines from various precursors. This process is noted for its potential in synthesizing complex amines efficiently (Li et al., 2016).
Biomass-based Alcohol Amination
A study on the catalytic amination of biomass-based alcohols into amines emphasizes the significance of developing sustainable chemical processes. This research points to the potential of utilizing renewable resources for the production of important chemical intermediates (Pera‐Titus & Shi, 2014).
Biobased Amines for Material Chemistry
The synthesis of biobased amines and their application in material chemistry are also of interest, particularly for the creation of polymers and other materials from renewable resources. This area of research underscores the growing focus on sustainable and environmentally friendly chemical synthesis (Froidevaux et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-Methylnonan-1-amine is also not well-understood. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to elucidate these interactions and their consequences .
Pharmacokinetics
This could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It’s possible that this compound could have a variety of effects depending on its targets and the specific biochemical pathways it affects .
Action Environment
The action of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its lipophilic nature suggests that it might be more stable and effective in lipid-rich environments .
Properties
IUPAC Name |
2-methylnonan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHZZTIELHYAAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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